An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)
An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The provided CAS number, 346-55-4, corresponds to 4-Chloro-7-(trifluoromethyl)quinoline, not 4-Chloro-7-(trifluoromethyl)quinazoline. This technical guide will focus on the compound associated with the specified CAS number.
Introduction
4-Chloro-7-(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. Its chemical structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position, makes it a valuable and versatile intermediate in synthetic organic chemistry. This compound serves as a crucial building block for the synthesis of a wide array of more complex molecules with significant potential in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of derivative compounds, which can improve their pharmacological profiles.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-7-(trifluoromethyl)quinoline is presented below.
| Property | Value | Source(s) |
| CAS Number | 346-55-4 | [1][2][3] |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][4] |
| Molecular Weight | 231.60 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 69-71 °C | [1][3] |
| Boiling Point | 265.5 ± 35.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in chloroform (25 mg/mL) | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | 3.907 (Crippen Calculated) | [5] |
| Water Solubility (logS) | -4.83 (Crippen Calculated) | [5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethyl substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine atoms of the trifluoromethyl group would exhibit a characteristic quartet.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.60 g/mol ).[2] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be observable in the molecular ion cluster.
Infrared Spectroscopy (IR): The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.[2]
Synthesis and Reactivity
4-Chloro-7-(trifluoromethyl)quinoline is a synthetic compound, and its preparation typically involves a multi-step process. A common synthetic route is the Gould-Jacobs reaction.[1]
The key to the utility of 4-Chloro-7-(trifluoromethyl)quinoline in further synthesis lies in the reactivity of the chlorine atom at the 4-position. This chlorine acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, particularly amines, to generate a library of 4-aminoquinoline derivatives.
Applications in Drug Discovery and Research
The primary application of 4-Chloro-7-(trifluoromethyl)quinoline is as a key intermediate in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, most notably as anticancer and antimalarial agents.
Anticancer Research
The 4-anilinoquinazoline scaffold, a close structural relative, is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases (RTKs) like EGFR.[6] Similarly, 4-aminoquinoline derivatives synthesized from 4-Chloro-7-(trifluoromethyl)quinoline are explored for their potential to inhibit various kinases involved in cancer cell proliferation and survival.[7] The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these potential drug candidates.
Antimalarial Research
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Researchers have explored modifications of this scaffold to overcome drug resistance. Novel 4-aminoquinoline derivatives, including those with trifluoromethyl substituents, have been synthesized and evaluated for their activity against various strains of the malaria parasite, Plasmodium falciparum.[8]
Experimental Protocols
While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, a general procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives can be outlined based on common laboratory practices.[1]
General Procedure for Nucleophilic Substitution
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.
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Addition of Reagents: Add the desired substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of an acid, like concentrated hydrochloric acid, can be added to facilitate the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]
Safety and Handling
4-Chloro-7-(trifluoromethyl)quinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Chloro-7-(trifluoromethyl)quinoline, identified by CAS number 346-55-4, is a valuable and versatile building block in medicinal chemistry. Its utility is primarily driven by the reactivity of the 4-chloro substituent, which allows for the straightforward synthesis of a diverse range of 4-aminoquinoline derivatives. These derivatives have shown significant promise in the development of new anticancer and antimalarial agents. The presence of the trifluoromethyl group is a key feature, often contributing to improved biological activity and pharmacokinetic properties of the final compounds. This technical guide provides a foundational overview for researchers and scientists working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]
- 3. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. malariaworld.org [malariaworld.org]
